1-(1-Methoxyethyl)-4-methylbenzene
Description
1-(1-Methoxyethyl)-4-methylbenzene (CAS: 61145-46-8) is a substituted aromatic compound featuring a benzene ring with two functional groups: a methyl group at the para position and a 1-methoxyethyl group at the adjacent position. The methoxyethyl group consists of an ethyl chain terminated by a methoxy (-OCH₃) moiety, which introduces both steric bulk and electron-donating effects. This structural motif is critical in determining its chemical reactivity and physical properties.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(1-methoxyethyl)-4-methylbenzene |
InChI |
InChI=1S/C10H14O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-3H3 |
InChI Key |
YSRMSSIQHAGCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Bromoethoxy)-4-methylbenzene (CAS: 18800-34-5)
- Structure : Bromoethoxy (-OCH₂CH₂Br) and methyl groups on benzene.
- Physical Properties : Melting point 37–38°C; boiling point 107–108°C at 8 mmHg .
- Reactivity : The bromine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions.
- Applications : Intermediate in organic synthesis, particularly for introducing ethoxy-bromo functionalities.
1-Bromo-4-(methoxymethyl)benzene (CAS: Not provided)
1-Methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene (CAS: Not provided)
- Structure : Methoxy group and a methoxy-terminated hept-2-ynyl chain.
- Reactivity : The alkyne moiety allows for click chemistry applications.
- Synthesis : Prepared via acid-catalyzed reactions between alcohols and aromatic precursors .
Halogen-Substituted Derivatives
1-(2-Fluoropropyl)-4-methylbenzene (CAS: Not provided)
p-Xylyl Bromide (1-(Bromomethyl)-4-methylbenzene; CAS: 28258-59-5)
- Structure : Bromomethyl and methyl groups.
- Physical Properties : Molecular weight 185.06 g/mol; liquid at room temperature .
- Applications : Alkylating agent in organic synthesis; precursor to polymers.
Azide-Containing Derivatives
1-(Azidomethyl)-4-methylbenzene (CAS: 17271-89-5)
1-(1-Azidoethenyl)-4-methylbenzene (CAS: 89108-49-6)
- Structure : Azidoethenyl (-CH=CHN₃) and methyl groups.
- Reactivity : The conjugated azide-vinyl system enables photochemical applications.
- Synthesis : Derived from terminal alkyne iodination protocols .
Cycloalkyl and Complex Substituents
1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene (CAS: Not provided)
1-(Cyclopropylmethyl)-4-methoxybenzene (CAS: 16510-27-3)
- Structure : Cyclopropylmethyl and methoxy groups.
- Applications : Fragrance component (e.g., sassafras acetate) .
Comparative Analysis Table
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 1-(1-Methoxyethyl)-4-methylbenzene | 61145-46-8 | -CH₂CH(OCH₃), -CH₃ | Not provided | Potential synthetic intermediate |
| 1-(2-Bromoethoxy)-4-methylbenzene | 18800-34-5 | -OCH₂CH₂Br, -CH₃ | 215.09 | Alkylation reactions |
| p-Xylyl Bromide | 28258-59-5 | -CH₂Br, -CH₃ | 185.06 | Polymer precursor |
| 1-(Azidomethyl)-4-methylbenzene | 17271-89-5 | -CH₂N₃, -CH₃ | 147.18 | Bioconjugation |
| 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene | Not provided | -CH₂I (cyclohexyl), -CH₃ | Not provided | Liquid crystal synthesis |
Key Research Findings
- Reactivity Trends : Methoxyethyl groups enhance oxidative stability compared to alkyl chains (e.g., hydroperoxide formation in ) . Halogenated derivatives (e.g., bromoethoxy) exhibit higher electrophilicity, favoring nucleophilic substitutions .
- Thermal Properties : Brominated aromatics (e.g., p-xylyl bromide) have lower boiling points than methoxy-substituted analogs due to reduced hydrogen bonding .
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